molecular formula C20H17NO2 B10847039 Benzylcarbamic Acid Biphenyl-3-yl Ester

Benzylcarbamic Acid Biphenyl-3-yl Ester

Cat. No.: B10847039
M. Wt: 303.4 g/mol
InChI Key: OSVRGOZPWLNARR-UHFFFAOYSA-N
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Description

Benzylcarbamic Acid Biphenyl-3-yl Ester is an organic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of benzyl chloroformate with biphenyl-3-ylamine. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: Benzylcarbamic Acid Biphenyl-3-yl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzylcarbamic Acid Biphenyl-3-yl Ester involves its interaction with specific molecular targets. For instance, as an inhibitor of FAAH, the compound binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides. This inhibition leads to increased levels of endocannabinoids, which can modulate pain and inflammation pathways . The molecular targets include the catalytic serine residue in the active site of FAAH .

Comparison with Similar Compounds

Uniqueness: Benzylcarbamic Acid Biphenyl-3-yl Ester is unique due to its specific inhibitory action on FAAH and its potential therapeutic applications. Its structural properties allow for selective binding to the enzyme, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

(3-phenylphenyl) N-benzylcarbamate

InChI

InChI=1S/C20H17NO2/c22-20(21-15-16-8-3-1-4-9-16)23-19-13-7-12-18(14-19)17-10-5-2-6-11-17/h1-14H,15H2,(H,21,22)

InChI Key

OSVRGOZPWLNARR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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